10-(4-ethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
This compound is also known as Urea Transporter B Inhibitor, UTBinh-14 . It is a cell-permeable triazolothienopyrimidine compound that acts as a reversible urea transporter B (UT-B)-selective inhibitor . The empirical formula is C20H17N5O2S3 and the molecular weight is 455.58 .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazolothienopyrimidine core, with an ethylphenylsulfonyl group at the 3-position and an isopropylphenyl group attached to the nitrogen of the triazole ring .Physical and Chemical Properties Analysis
This compound is a white powder with a solubility of 100 mg/mL in DMSO . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis and evaluation of various derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines due to their potent and selective binding affinities to specific biological targets. For example, a study by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated their strong and selective antagonistic activity towards serotonin 5-HT6 receptors, highlighting their potential in neuropsychiatric and neurodegenerative disorder treatments (Ivachtchenko et al., 2010).
Antimicrobial and Antitumor Applications
Compounds within this chemical framework have also been investigated for their antimicrobial and antitumor properties. For instance, Mittal et al. (2011) synthesized substituted tricyclic compounds showing significant antibacterial and antifungal activities (Mittal et al., 2011). Furthermore, Hafez et al. (2017) developed novel thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents, indicating the broad spectrum of biological activities of these compounds (Hafez et al., 2017).
Herbicidal Activity
Another avenue of research explores the herbicidal properties of triazolo[1,5-a]pyrimidine derivatives. A study demonstrated the synthesis of triazolo[1,5-a]pyrimidine-sulfonamide and their evaluation for herbicidal activity, showing the potential for agricultural applications (Shen De-long, 2005).
Mechanism of Action
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-4-16-5-11-19(12-6-16)33(30,31)24-23-26-22(21-20(13-14-32-21)29(23)28-27-24)25-18-9-7-17(8-10-18)15(2)3/h5-15H,4H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHWOHQGWFMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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